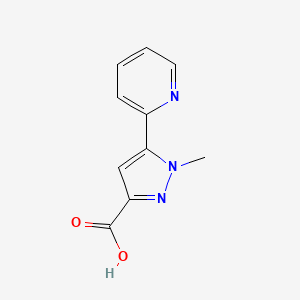![molecular formula C21H20N2O5 B6517803 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-85-0](/img/structure/B6517803.png)
2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as DMECP, is a novel chromenopyrimidine compound with potential applications in the fields of medicinal chemistry and drug discovery. DMECP has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been extensively studied in the laboratory, and is currently being investigated for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. In vitro studies have demonstrated that this compound has anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In addition, this compound has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is still not fully understood. However, it is believed that the compound exerts its biological activities by modulating the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
In vitro studies have demonstrated that this compound has a wide range of biochemical and physiological effects. The compound has been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. The compound has also been found to possess anti-inflammatory, anti-microbial, and anti-diabetic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in laboratory experiments is that it is relatively easy to synthesize and is commercially available. In addition, the compound has a wide range of biological activities and can be used to study various biochemical and physiological processes. However, there are some limitations associated with using this compound in laboratory experiments. The compound is not very stable and can easily degrade in the presence of light and heat. In addition, the effects of this compound on humans and animals have not been extensively studied, so its safety and efficacy in vivo is not yet known.
Zukünftige Richtungen
Given the wide range of biological activities of 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, there are numerous potential future directions for research. These include further studies on the mechanism of action of this compound, investigation of its potential therapeutic applications in the treatment of various diseases, and development of new synthetic methods for the production of this compound. In addition, more studies are needed to determine the safety and efficacy of this compound in vivo. Finally, further research is needed to explore the potential of this compound as a lead compound for the development of novel drugs.
Synthesemethoden
2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized in a two-step reaction. In the first step, 2,4-dimethoxyphenylacetic acid is reacted with ethyl chloroformate to form 2-(2,4-dimethoxyphenyl)-9-ethoxycarbonyl chloride. The second step involves the reaction of this intermediate with 4-amino-5-chloropyrimidine to form the desired product, this compound. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C for a period of 1-2 hours.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-9-ethoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-27-16-7-5-6-12-10-15-20(24)22-19(23-21(15)28-18(12)16)14-9-8-13(25-2)11-17(14)26-3/h5-9,11H,4,10H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGBUMKLPKFQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517747.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)
![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)

![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517791.png)
![9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517810.png)
![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517826.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)
![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)